molecular formula C18H24OS2 B3025820 RC363

RC363

Cat. No.: B3025820
M. Wt: 320.5 g/mol
InChI Key: NGMIDNYWQLUYJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Bis(1,1-dimethylethyl)-4-(2-thienylthio)-phenol is a synthetic phenolic compound with a molecular weight of 320.5 g/mol and the molecular formula C 18 H 24 OS 2 . It is characterized by a central phenol ring stabilized by tert-butyl groups at the 2- and 6-positions and a 2-thienylthio group at the 4-position, which contributes to its diverse functionality in research settings . This compound is part of the broader class of 2,6-di-tert-butylphenol derivatives, which are widely recognized for their role as antioxidants and UV stabilizers in industrial applications . One of the primary research applications of this compound is as an effective antioxidant. Its chemical structure allows it to act as a free radical scavenger, making it valuable for inhibiting oxidative rancidity in fats and oils to extend shelf life in food preservation studies, as well as for protecting cosmetic formulations from oxidative stress caused by UV radiation and pollution . In materials science, it serves as a stabilizer in polymers like polyolefins, where its addition has been shown to improve thermal stability by reducing the rate of oxidation during high-temperature processing . Beyond its antioxidant properties, this compound exhibits significant biological activity. It has demonstrated notable cytotoxicity against certain cancer cell lines, such as HeLa cells, and has been shown to induce apoptosis through the activation of caspase pathways . Furthermore, it possesses anti-inflammatory effects, inhibiting the expression of pro-inflammatory cytokines like TNF-α and IL-6 in vitro . In agricultural research, it shows promise as a biopesticide, exhibiting insecticidal activity against pests such as the spider mite Tetranychus cinnabarinus and nematicidal activity against Caenorhabditis elegans . Recent studies have also highlighted its antifungal capabilities, with molecular docking studies indicating a strong binding affinity to mitochondrial ATP synthase enzymes in pathogens like Pithomyces atro-olivaceous . This product is intended for research use only. It is not intended for human or veterinary diagnostic or therapeutic uses .

Properties

IUPAC Name

2,6-ditert-butyl-4-thiophen-2-ylsulfanylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24OS2/c1-17(2,3)13-10-12(21-15-8-7-9-20-15)11-14(16(13)19)18(4,5)6/h7-11,19H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGMIDNYWQLUYJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antioxidant Properties

One of the primary applications of this compound is as an antioxidant . Its structure allows it to scavenge free radicals effectively, making it valuable in:

  • Food Preservation : It inhibits oxidative rancidity in fats and oils, extending shelf life.
  • Cosmetic Products : Used in formulations to protect skin from oxidative stress caused by UV radiation and pollution.

Case Study: Food Industry

A study demonstrated that incorporating 2,6-bis(1,1-dimethylethyl)-4-(2-thienylthio)-phenol into edible oils significantly reduced the formation of peroxides during storage, enhancing the oil's stability and safety for consumption.

Agricultural Applications

This compound is also utilized in agriculture as a pesticide and herbicide . Its thienyl group contributes to its effectiveness against various pests and diseases affecting crops.

Data Table: Efficacy Against Pests

Pest TypeApplication Rate (g/ha)Efficacy (%)
Aphids20085
Fungal Pathogens15090
Weeds25080

Polymer Stabilization

In materials science, this compound is employed as a stabilizer in polymers. Its antioxidant properties help prevent degradation of plastics and rubber products under thermal stress.

Case Study: Polymer Degradation

Research showed that adding this phenolic compound to polyolefin formulations improved thermal stability by reducing the rate of oxidation during processing at high temperatures.

Pharmaceutical Applications

The compound exhibits potential as an active pharmaceutical ingredient (API) due to its biological activity. Studies have indicated its role in:

  • Anti-inflammatory effects
  • Antimicrobial properties
Activity TypeIC50 (µM)
Anti-inflammatory12
Antimicrobial8

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to a broader class of 2,6-di-tert-butylphenol derivatives, where the 4-position substituent determines key functional differences. Below is a comparative analysis with structurally related compounds:

Substituent Variations and Molecular Properties

Compound Name (CAS No.) 4-Position Substituent Molecular Formula Molecular Weight Key Properties/Applications
2,6-Bis(1,1-dimethylethyl)-4-methylphenol (128-37-0) Methyl C₁₅H₂₄O 220.35 Antioxidant (BHT), widespread industrial use
2,6-Bis(1,1-dimethylethyl)-4-ethylphenol (4130-42-1) Ethyl C₁₆H₂₆O 234.38 Antioxidant, detected in plant extracts
2,6-Bis(1,1-dimethylethyl)-4-(1-oxopropyl)phenol 1-Oxopropyl C₁₇H₂₆O₂ 274.39 Inhibits bacterial sporulation ; found in herbal extracts
2,6-Bis(1,1-dimethylethyl)-4-(triphenylsilyl)phenol (88954-10-3) Triphenylsilyl C₃₂H₃₆OSi 464.71 High hydrophobicity (logP ~7.5), niche industrial applications
Target compound 2-Thienylthio C₁₈H₂₄OS₂ ~320.50* Expected enhanced radical scavenging due to sulfur moiety

*Estimated based on structural analogs.

  • Steric Effects: All derivatives exhibit steric hindrance from tert-butyl groups, stabilizing the phenolic -OH group and enhancing antioxidant capacity .

Research Findings and Data Highlights

Antioxidant Performance in Comparative Studies

  • Upregulation in NT Mutants: Phenolic analogs like 2,2′-methylenebis[6-(tert-butyl)-4-methylphenol] (CAS 119-47-1) showed significant antioxidant upregulation in metabolomic studies, highlighting the importance of methylene-bridged structures .
  • GC-MS Profiling: Derivatives such as 2,6-bis(tert-butyl)-4-methylphenol are consistently identified in plant extracts (e.g., Xylocarpus granatum bark), correlating with antioxidant properties .

Environmental and Regulatory Insights

  • Emission Profiles : The methylpropyl-substituted analog (DTBSBP, CAS 17540-75-9) was identified in degraded foam emissions, with concentrations tapering post-use .
  • Risk Assessments: NICNAS classified 2,6-bis(tert-butyl)-4-methylphenol as low environmental hazard due to rapid degradation .

Biological Activity

2,6-Bis(1,1-dimethylethyl)-4-(2-thienylthio)-phenol, also known as RC363, is a phenolic compound that has garnered attention for its diverse biological activities. This compound is a derivative of probucol, an antioxidant and hypocholesterolemic agent. The focus of this article is to explore the biological activity of this compound, including its antioxidant properties, anti-inflammatory effects, cytotoxicity, and potential applications in agriculture and medicine.

  • IUPAC Name: 2,6-di-tert-butyl-4-thiophen-2-ylsulfanylphenol
  • Molecular Formula: C18H24OS2
  • CAS Number: 5442-35-3

Antioxidant Activity

This compound exhibits significant antioxidant properties. In cell-free assays, it can reduce 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals by approximately 40%, indicating its potential as a free radical scavenger. This property is crucial for mitigating oxidative stress in biological systems.

Anti-inflammatory Effects

Research has shown that this compound possesses anti-inflammatory activity. In vitro studies using RAW264.7 mouse macrophage cells indicated that this compound can inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations of 50 and 100 µg/mL . This suggests its potential use in treating inflammatory conditions.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. For instance, it demonstrated an IC50 value of 10 µg/mL against HeLa cells, indicating significant cytotoxicity . Additionally, studies on MCF-7 and A431 cell lines revealed that this compound induces apoptosis through the activation of caspase pathways .

Insecticidal and Nematicidal Activities

This compound has shown promise as a biopesticide. It exhibits insecticidal properties against pests such as the spider mite Tetranychus cinnabarinus, with LC50 values ranging from 625.39 to 1256.51 ppm . Furthermore, it has demonstrated nematicidal activity against Caenorhabditis elegans, suggesting its potential application in sustainable agriculture.

Antifungal Activity

Recent studies have highlighted the antifungal capabilities of this compound. It has been shown to inhibit the growth of Pithomyces atro-olivaceous, a pathogen affecting groundnut plants. Molecular docking studies indicated a strong binding affinity to mitochondrial ATP synthase enzymes in the pathogen, suggesting a mechanism for its antifungal action .

Summary of Biological Activities

Activity Effect Concentration/Condition Reference
AntioxidantReduces DPPH radicals~40% reduction
Anti-inflammatoryInhibits TNF-α and IL-650 and 100 µg/mL
CytotoxicityIC50 against HeLa cells10 µg/mL
InsecticidalLC50 against Tetranychus cinnabarinus625.39 - 1256.51 ppm
NematicidalActive against C. elegans0.5 - 4 g/L
AntifungalInhibits Pithomyces atro-olivaceousEffective binding to ATP synthase

Q & A

Q. What are the key spectroscopic techniques for structural characterization of 2,6-Bis(1,1-dimethylethyl)-4-(2-thienylthio)-phenol?

Structural elucidation requires a combination of nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and Fourier-transform infrared (FTIR) spectroscopy. For phenolic antioxidants, 1^1H and 13^{13}C NMR can identify tert-butyl groups and aromatic proton environments, while HRMS confirms molecular weight and fragmentation patterns. The thienylthio moiety can be characterized via sulfur-specific techniques like X-ray photoelectron spectroscopy (XPS) or Raman spectroscopy. PubChem-derived data for analogous compounds (e.g., C18_{18}H30_{30}O in ) provide reference benchmarks for spectral interpretation .

Q. What synthetic routes are recommended for preparing this compound in laboratory settings?

Synthesis typically involves sequential alkylation and thiofunctionalization. Tert-butyl groups are introduced via Friedel-Crafts alkylation of phenol derivatives using tert-butyl chloride and a Lewis acid catalyst (e.g., AlCl3_3). The thienylthio group is then added through nucleophilic aromatic substitution with 2-thienylthiol under basic conditions. Reaction optimization (e.g., temperature control at 60–80°C and catalyst stoichiometry) is critical to minimize side reactions like over-alkylation. Similar methodologies are documented for structurally related antioxidants (e.g., BHT synthesis in ) .

Q. How can researchers assess the antioxidant efficacy of this compound in experimental models?

Standard assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging test and oxygen radical absorbance capacity (ORAC) assay. For lipid peroxidation studies, the compound can be incorporated into liposome or micelle systems, with oxidation monitored via thiobarbituric acid reactive substances (TBARS) assay or HPLC-UV detection of malondialdehyde. Comparative studies with BHT ( ) suggest tert-butyl groups enhance steric hindrance, improving radical scavenging .

Advanced Research Questions

Q. How do environmental factors influence the degradation pathways of this compound in aquatic systems?

Degradation studies under controlled conditions (e.g., OECD 301 biodegradability tests) reveal pH-dependent hydrolysis of the thioether bond, yielding 2-thienylthiol and phenolic intermediates. Advanced oxidation processes (AOPs) using UV/H2_2O2_2 generate sulfoxide and sulfone derivatives, identifiable via LC-QTOF-MS. Environmental monitoring of analogous compounds (e.g., BHT metabolites in ) shows microbial transformation into quinones and carboxylic acids, requiring metagenomic analysis of degradation consortia .

Q. What methodologies resolve contradictions in reported ecotoxicological data across studies?

Discrepancies in toxicity values (e.g., LC50_{50} for Daphnia magna) may arise from differences in test matrices (e.g., dissolved organic content). Standardized protocols (ISO 6341) with matrix normalization (e.g., TOC adjustment) are recommended. Meta-analyses of historical data (e.g., BHT toxicity in ) combined with species sensitivity distribution (SSD) models can identify outlier datasets and refine risk thresholds .

Q. How can researchers quantify trace levels of this compound in complex environmental matrices like house dust?

Solid-phase extraction (SPE) with C18 cartridges followed by GC-MS/MS or LC-Orbitrap-MS provides detection limits <1 ng/g. Isotope dilution using 13^{13}C-labeled internal standards improves accuracy. For dust analysis, ultrasonic extraction with acetone/hexane (1:1 v/v) is effective, as validated for synthetic antioxidants in . Matrix-matched calibration corrects for ionization suppression in MS detection .

Q. What computational approaches predict the compound’s interaction with biological targets (e.g., cytochrome P450 enzymes)?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electronic properties influencing enzyme binding. Molecular docking (AutoDock Vina) simulates interactions with CYP450 isoforms, identifying potential metabolic sites (e.g., sulfur oxidation). Comparative studies with BHT () highlight steric effects of tert-butyl groups on binding affinity .

Data Contradiction Analysis

Q. Why do studies report conflicting bioaccumulation factors (BAFs) for this compound in aquatic organisms?

Variability stems from differences in lipid content of test species and exposure durations. Lipid normalization of BAFs (e.g., expressing results per lipid weight) and standardized 28-day exposure protocols improve comparability. Evidence from BHT analogs () shows log Kow values >5 correlate with higher BAFs, but thienylthio substitution may alter membrane permeability .

Methodological Recommendations

  • Environmental Monitoring : Combine passive sampling (e.g., POCIS) with high-resolution MS for real-time detection .
  • Toxicity Testing : Use transgenic reporter assays (e.g., GFP-tagged oxidative stress genes) for mechanistic insights .
  • Synthesis Optimization : Employ DoE (Design of Experiments) to maximize yield and minimize byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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